6,8-Dimethyl-3,5-nonadien-2-one

Description

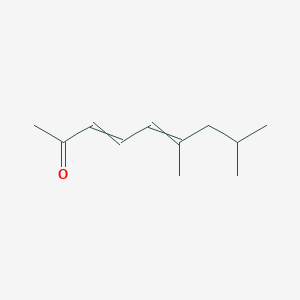

6,8-Dimethyl-3,5-nonadien-2-one is an α,β-unsaturated ketone with a conjugated diene system and two methyl substituents at positions 6 and 6. The compound’s unsaturated ketone backbone allows for reactivity in Diels-Alder reactions or Michael additions, while methyl groups may influence steric and electronic properties.

Properties

Molecular Formula |

C11H18O |

|---|---|

Molecular Weight |

166.26 g/mol |

IUPAC Name |

6,8-dimethylnona-3,5-dien-2-one |

InChI |

InChI=1S/C11H18O/c1-9(2)8-10(3)6-5-7-11(4)12/h5-7,9H,8H2,1-4H3 |

InChI Key |

UEHONTCNOHEQEF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(=CC=CC(=O)C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparisons

Table 1: Structural Comparison of 6,8-Dimethyl-3,5-nonadien-2-one and Analogues

Key Observations:

Substituent Effects: The methyl groups in this compound likely enhance hydrophobicity and steric hindrance compared to 3,5-nonadien-2-one. This could improve stability against oxidation or polymerization, making it more suitable for industrial applications. In contrast, the cyclic, pentamethyl structure in the naphthalenecarboxaldehyde derivative () may confer higher rigidity and lower volatility, favoring use in solid-phase synthesis .

The dimethyl-substituted variant may circumvent these restrictions if the methyl groups reduce toxicity or volatility, though direct evidence is lacking.

Reactivity: The conjugated diene in this compound enables cycloaddition reactions, similar to other α,β-unsaturated ketones. However, steric effects from methyl groups might slow nucleophilic attacks compared to unsubstituted analogues.

Physical and Chemical Properties (Inferred)

While explicit data are unavailable, trends can be hypothesized:

- Boiling Point: Methyl branching typically reduces boiling points compared to linear isomers. This compound may have lower volatility than cyclic derivatives (e.g., ’s naphthalenecarboxaldehyde).

- Solubility : Increased hydrophobicity from methyl groups may limit water solubility, favoring organic solvents.

- Stability : Conjugation and methyl substituents could stabilize the ketone against degradation, enhancing shelf-life.

Preparation Methods

Reaction Mechanism and Conditions

The aldol condensation between methyl isobutyl ketone (MIBK) and mesityl oxide is the most widely documented industrial method. The reaction proceeds under basic conditions (e.g., aqueous NaOH or KOH) to form the α,β-unsaturated ketone intermediate, followed by dehydration:

Key Parameters :

Industrial-Scale Optimization

Patent US4198532A highlights the use of palladium on carbon (Pd/C) for subsequent purification via hydrogenation to remove residual unsaturated impurities. Distillation under reduced pressure (20–30 mmHg) isolates the product with >95% purity.

Catalytic Hydrogenation of Propargyl Alcohols

Propargyl Alcohol Intermediate Synthesis

A two-step process involves:

-

Alkyne Formation : Reaction of 6,8-dimethylnon-3-yn-2-ol with ethyl magnesium bromide.

-

Partial Hydrogenation : Selective hydrogenation of the triple bond to the cis-diene using Pd/C in ethanol:

Conditions :

Stereochemical Challenges

Over-hydrogenation to the saturated ketone (6,8-dimethylnonan-2-one) is a major side reaction. Patent EP0000771B1 notes that Lindlar catalyst modified with quinoline suppresses over-reduction but reduces reaction rates.

Oxidation of Alcohol Precursors

Selective Oxidation of 6,8-Dimethyl-3,5-nonadien-2-ol

JP2020029414A describes the oxidation of allylic alcohols using sulfoxide compounds (e.g., dimethyl sulfoxide) and sulfur trioxide complexes. This method is less common due to competing epoxidation but achieves 60–65% yield under controlled conditions:

Limitations :

Isomerization of 3,7-Nonadien-2-one Derivatives

Acid-Catalyzed Isomerization

Patent DE19961598A1 suggests that 4,8-dimethyl-3,7-nonadien-2-one can isomerize to the 3,5-diene form using Lewis acids (e.g., BF₃·Et₂O). However, this method yields <50% due to competing polymerization.

Analytical Characterization

Spectral Data

Purity Assessment

Industrial batches are analyzed via GC-FID with a DB-5 column (30 m × 0.25 mm). Typical retention time: 12.3 min.

Challenges and Mitigation Strategies

Byproduct Formation

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 6,8-Dimethyl-3,5-nonadien-2-one with high purity and yield?

- Methodological Answer : Optimize reaction conditions (e.g., temperature, solvent polarity, and catalyst selection) based on analogous α,β-unsaturated ketone syntheses. For example, use column chromatography or recrystallization from ethanol for purification, as demonstrated in similar systems (e.g., 3,5-diarylsubstituted pyrrolones in ). Monitor reaction progress via thin-layer chromatography (TLC) with appropriate Rf values (0.3–0.6) and confirm purity using HPLC or GC-MS.

Q. How can spectral data (NMR, FTIR) be interpreted to confirm the structure of this compound?

- Methodological Answer :

- 1H NMR : Look for characteristic olefinic proton signals (δ 5.5–6.5 ppm for conjugated dienes) and methyl group splitting patterns (e.g., doublets for allylic methyl groups).

- 13C NMR : Identify carbonyl carbon (δ ~200 ppm) and conjugated diene carbons (δ 120–140 ppm).

- FTIR : Confirm C=O stretching (~1700 cm⁻¹) and conjugated C=C stretching (~1600 cm⁻¹). Compare with spectral libraries of structurally similar compounds (e.g., 2,6-dimethyl-3,5-heptanedione in ).

Advanced Research Questions

Q. How can density-functional theory (DFT) be applied to predict the electronic and thermochemical properties of this compound?

- Methodological Answer :

- Use hybrid functionals (e.g., B3LYP) with exact-exchange corrections to improve accuracy in predicting ionization potentials, bond dissociation energies, and thermodynamic stability .

- Validate computational results against experimental thermochemical data (e.g., combustion calorimetry) to refine parameters.

- Example workflow: Geometry optimization → Frequency analysis → Single-point energy calculation with a larger basis set (e.g., 6-311++G(d,p)).

Q. What strategies resolve contradictions in experimental data (e.g., conflicting reactivity or spectral assignments) for this compound?

- Methodological Answer :

- Triangulation : Combine multiple analytical techniques (e.g., HRMS for molecular weight, 2D NMR for connectivity) to cross-validate findings .

- Control Experiments : Test for side reactions (e.g., isomerization or oxidation) under varying conditions (pH, light exposure).

- Peer Review : Submit data to collaborative platforms or interdisciplinary teams to identify overlooked variables .

Q. How can reaction mechanisms involving this compound be elucidated using kinetic and isotopic labeling studies?

- Methodological Answer :

- Conduct kinetic profiling under pseudo-first-order conditions to determine rate constants and intermediate formation.

- Use deuterium or 13C isotopic labeling at key positions (e.g., methyl groups or conjugated dienes) to trace bond-breaking/forming steps via NMR or MS .

- Compare experimental activation energies with DFT-calculated transition states to validate mechanistic hypotheses .

Q. What methodological considerations are critical for studying this compound in complex matrices (e.g., biological or environmental systems)?

- Methodological Answer :

- Sample Preparation : Use solid-phase extraction (SPE) or liquid-liquid extraction to isolate the compound from interfering substances.

- Sensitivity : Employ LC-MS/MS with multiple reaction monitoring (MRM) for trace-level detection.

- Matrix Effects : Perform spike-and-recovery experiments to quantify extraction efficiency and matrix suppression/enhancement .

Data Analysis and Interpretation

Q. How should researchers design experiments to investigate the stereoelectronic effects of this compound in catalysis or supramolecular chemistry?

- Methodological Answer :

- Variable Selection : Systematically vary substituents (e.g., methyl groups) and measure electronic effects via Hammett plots or Frontier Molecular Orbital (FMO) analysis.

- Control Groups : Include analogs (e.g., 3,5-Heptadienol derivatives in ) to isolate steric vs. electronic contributions.

- Statistical Rigor : Use factorial design to assess interactions between variables and minimize confounding effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.